molecular formula C19H22N2O7 B2838156 4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034467-36-0

4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2838156
CAS RN: 2034467-36-0
M. Wt: 390.392
InChI Key: AFVBKHVBQKTULA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, a morpholine ring, and a benzo[d][1,3]dioxol-5-yl group. Piperidine is a common structure in many pharmaceutical drugs due to its ability to readily form salts and its basicity. Morpholine is a common solvent and also used in organic synthesis. The benzo[d][1,3]dioxol-5-yl group is a common motif in many natural products and pharmaceuticals, including the drug class known as the benzodioxoles .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine and morpholine rings, and the attachment of the benzo[d][1,3]dioxol-5-yl group. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and morpholine rings would provide basicity, while the benzo[d][1,3]dioxol-5-yl group could potentially participate in aromatic interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific conditions and reagents used. The piperidine and morpholine rings could potentially undergo reactions at the nitrogen, while the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present .

Scientific Research Applications

Chemical Reactions and Synthesis

Research has shown that compounds similar to 4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione are involved in various chemical reactions. For instance, studies on 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione treated with cyclic secondary amines like morpholine or piperidine have led to the formation of complex compounds through cyclization and other chemical processes (Šafár̆ et al., 2000). This highlights the potential of such compounds in synthetic organic chemistry and drug design.

Pharmaceutical Research

Compounds with structures similar to this chemical have been explored in pharmaceutical research. For example, 4-phenoxypiperidines, which have a core structure similar to the chemical , have been found to be potent histamine H3 antagonists. This suggests potential applications in the development of drugs targeting histamine receptors (Dvorak et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be investigated for use in pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

4-[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7/c1-12(28-14-2-3-15-16(8-14)27-11-26-15)19(24)20-6-4-13(5-7-20)21-17(22)9-25-10-18(21)23/h2-3,8,12-13H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVBKHVBQKTULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2C(=O)COCC2=O)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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